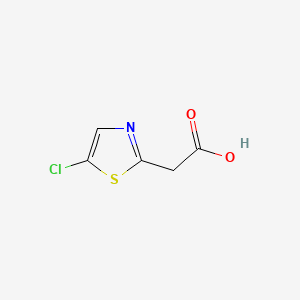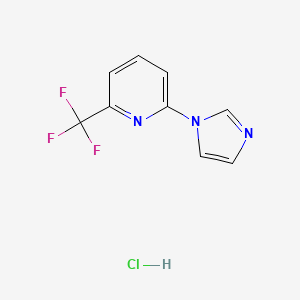![molecular formula C12H8F3N B572660 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine CAS No. 1219622-36-2](/img/structure/B572660.png)
2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical characteristics.
Mecanismo De Acción
Target of Action
It’s structurally similar to fluxapyroxad, a fungicide that targets the enzyme succinate dehydrogenase .
Mode of Action
Given its structural similarity to fluxapyroxad, it might inhibit the enzyme succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways .
Biochemical Pathways
If it acts similarly to Fluxapyroxad, it could affect the citric acid cycle and mitochondrial electron transport pathways .
Pharmacokinetics
Fluxapyroxad, a structurally similar compound, is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing .
Result of Action
If it acts similarly to Fluxapyroxad, it could disrupt the citric acid cycle and mitochondrial electron transport pathways, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines. Substitution reactions can lead to various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound used in similar applications.
4-(2,4-Difluorophenyl)-2-fluorobenzoic acid: A related biphenyl derivative with different substitution patterns.
Uniqueness
2’,4,4’-Trifluoro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. The trifluoromethyl groups enhance its lipophilicity and electron-withdrawing capability, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWEVKUDSZCOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)





